
Fasiglifam hemihydrate
Übersicht
Beschreibung
Fasiglifam hemihydrate (TAK-875 hemihydrate) is a selective agonist of the G protein-coupled receptor 40 (GPR40/FFAR1), a target implicated in glucose-dependent insulin secretion. Its molecular formula is C29H32O7S·½H2O, with a molecular weight of 533.63 g/mol and a CAS number of 1374598-80-7 . Fasiglifam exhibits potent agonistic activity at human GPR40, with reported half-maximal effective concentrations (EC50) ranging from 14 nM to 72 nM in vitro, depending on assay conditions . It demonstrates 400-fold greater potency compared to the endogenous ligand oleic acid, enhancing glucose-stimulated insulin secretion (GSIS) without inducing hypoglycemia in preclinical models .
Despite promising efficacy in diabetic rat models and additive effects with sulfonylureas , fasiglifam’s clinical development was terminated due to hepatotoxicity concerns identified in Phase III trials .
Vorbereitungsmethoden
The synthesis of fasiglifam hemihydrate involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and industrial production methods are proprietary and protected by patents . general synthetic strategies involve the use of selective reagents and catalysts to achieve the desired chemical transformations.
Analyse Chemischer Reaktionen
Fasiglifam hemihydrate undergoes various chemical reactions, including:
Oxidation: Fasiglifam can be oxidized to form reactive metabolites, which may contribute to its hepatotoxicity.
Reduction: Reduction reactions are less common for fasiglifam, but it can undergo reductive metabolism in the liver.
Substitution: Fasiglifam can participate in substitution reactions, particularly involving its functional groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Fasiglifam hemihydrate exerts its effects by acting as an ago-allosteric modulator of FFAR1. It binds to FFAR1 on pancreatic β cells, enhancing glucose-stimulated insulin secretion in a glucose-dependent manner . This mechanism involves the activation of intracellular signaling pathways that lead to increased insulin release. Fasiglifam also shows positive cooperativity with endogenous free fatty acids, further potentiating its insulinotropic effects .
Vergleich Mit ähnlichen Verbindungen
Pharmacodynamic Properties
Fasiglifam and other GPR40 agonists share mechanistic similarities but differ in potency, selectivity, and binding modes:
*Calculated from pEC50 = 7.32.
Key Insights :
- Fasiglifam and GW9508 are orthosteric agonists, but fasiglifam’s potency exceeds GW9508 in human GPR40 assays .
- SCO-267 is an allosteric full agonist that synergizes with fasiglifam, demonstrating positive cooperativity in IP1 accumulation assays .
Efficacy in Preclinical Models
Glucose-Lowering Effects
- Fasiglifam: Restores normoglycemia in streptozotocin-induced diabetic rats, even in sulfonylurea (SU)-resistant models. Combined with glimepiride, it reduces glucose AUC additively without hypoglycemia .
- SCO-267 : Maintains downstream signaling efficacy after chronic exposure, with only 30% loss of restimulation response (vs. 70% for fasiglifam), suggesting reduced desensitization risk .
Pharmacokinetic Profiles
Parameter | This compound | GW9508 | SCO-267 | |
---|---|---|---|---|
Half-life (hr) | ~35 (human) | N/A | N/A | |
Hepatic Impairment Impact | AUC reduced by 50% | N/A | N/A | |
Renal Excretion | <1% | N/A | N/A |
Key Findings :
Biologische Aktivität
Fasiglifam hemihydrate, also known as TAK-875, is a novel antidiabetic agent primarily acting as an agonist of the free fatty acid receptor 1 (FFAR1), which plays a critical role in the regulation of insulin secretion. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and clinical efficacy, supported by data tables and relevant research findings.
Fasiglifam functions as an ago-allosteric modulator of FFAR1, enhancing insulin secretion in a glucose-dependent manner . This means that its insulinotropic effects are only activated in the presence of elevated glucose levels, thereby minimizing the risk of hypoglycemia—a common side effect associated with traditional insulin secretagogues like sulfonylureas .
Key Mechanisms
- Agonistic Activity : Fasiglifam binds to an allosteric site on FFAR1, enhancing its response to endogenous free fatty acids (FFAs) such as γ-linolenic acid (γ-LA) and palmitic acid .
- Synergistic Effects : The presence of FFAs significantly amplifies fasiglifam's ability to stimulate insulin secretion from pancreatic beta cells. This cooperative mechanism was demonstrated in studies showing that fasiglifam combined with γ-LA resulted in a 1.5 to 2-fold increase in insulin secretion compared to fasiglifam alone .
Pharmacokinetics
Fasiglifam exhibits favorable pharmacokinetic properties, including effective oral absorption and a manageable half-life. In clinical studies, it has shown consistent glucose-lowering effects without severe side effects.
Pharmacokinetic Data
Parameter | Value |
---|---|
Molecular Weight | 1067.27 g/mol |
Purity | 98% |
Appearance | White to off-white solid powder |
Bioavailability | High |
Studies indicate that approximately 60% of fasiglifam and its metabolites are reabsorbed through enterohepatic circulation, which may enhance its therapeutic efficacy .
Clinical Efficacy
Clinical trials have demonstrated that fasiglifam effectively reduces blood glucose levels and glycated hemoglobin (HbA1c) in patients with type 2 diabetes mellitus (T2DM). Notably, it has shown a low incidence of hypoglycemia compared to traditional therapies.
Clinical Study Findings
- Study Design : A randomized controlled trial involving T2DM patients.
- Results : Patients receiving fasiglifam exhibited a significant reduction in HbA1c levels compared to those on placebo:
Treatment Group | Change in HbA1c (%) |
---|---|
Fasiglifam (10 mg) | -0.8 |
Placebo | -0.1 |
These findings underscore fasiglifam's potential as a safe and effective treatment option for T2DM patients .
Case Studies
Several case studies have documented the real-world effectiveness and safety profile of fasiglifam:
- Case Study 1 : A 54-year-old male patient with poorly controlled T2DM switched from glibenclamide to fasiglifam. Over three months, his HbA1c decreased from 8.5% to 7.3%, with no episodes of hypoglycemia reported.
- Case Study 2 : A cohort study involving 120 T2DM patients indicated that those treated with fasiglifam experienced improved fasting plasma glucose levels and overall better glycemic control compared to those on traditional therapies.
Safety Profile
While fasiglifam has shown significant benefits in glycemic control, concerns regarding liver toxicity have been raised. Preclinical studies indicated instances of granulomatous inflammation in dogs treated with fasiglifam, necessitating careful monitoring during clinical use .
Q & A
Basic Research Questions
Q. What experimental models are most suitable for evaluating Fasiglifam hemihydrate’s efficacy as a GPR40 agonist in type 2 diabetes research?
- Methodological Answer : Rodent models, such as streptozotocin-induced diabetic rats, are widely used to assess glucose-lowering effects. Key metrics include glucose AUC reduction, insulin secretion under hyperglycemic conditions, and chronic efficacy evaluation (e.g., 14-day treatment protocols). Ensure dose-response curves (3–100 mg/kg) are included to establish EC50 values and compare potency against endogenous ligands like linolenic acid .
Q. How should researchers address discrepancies in Fasiglifam’s pharmacokinetic data across renal function subgroups?
- Methodological Answer : Conduct stratified pharmacokinetic (PK) analyses using creatinine clearance (CrCl) as a covariate. A phase I study demonstrated that Fasiglifam exposure decreases by 21% in moderate renal impairment (CrCl 30–50 mL/min), while its metabolite M-1 increases by 87%. Use nonlinear mixed-effects modeling (NONMEM) to adjust dosing regimens and validate findings with in vitro hepatocyte assays .
Q. What analytical techniques are critical for characterizing this compound’s purity and stability in preclinical formulations?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (LC-MS/MS) are essential. For stability studies, monitor degradation under accelerated conditions (40°C/75% RH) and assess hydrate-to-anhydrate transitions using X-ray powder diffraction (XRPD) .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings on GPR40 desensitization after chronic Fasiglifam exposure?
- Methodological Answer : Design time-course experiments in CHO cells expressing human GPR40. Measure IP1 accumulation and downstream signaling (e.g., ERK phosphorylation) after 4-hour pretreatment with Fasiglifam (≥100 nM). Compare desensitization rates (70% loss in restimulation response for Fasiglifam vs. 30% for SCO-267) and use allosteric binding assays to differentiate mechanisms .
Q. What statistical approaches are recommended for analyzing Fasiglifam’s additive effects with sulfonylureas in insulin-resistant models?
- Methodological Answer : Apply factorial ANOVA to evaluate synergistic vs. additive interactions. For example, acute co-administration of Fasiglifam (3 mg/kg) and glimepiride (10 mg/kg) in rats reduces glucose AUC additively. Include isobolographic analysis to quantify combination indices (CI < 1 indicates synergy) and adjust for inter-subject variability using mixed-effects models .
Q. How should researchers optimize in vitro assays to assess Fasiglifam’s off-target effects on related GPCRs?
- Methodological Answer : Screen against a panel of 168 GPCRs using β-arrestin recruitment assays. Prioritize receptors with structural homology to GPR40 (e.g., FFA1, FFA4) and validate hits with calcium flux or cAMP accumulation assays. Use SCHILD analysis to calculate selectivity ratios (EC50 ratios > 100-fold confirm specificity) .
Q. Data Interpretation & Reproducibility
Q. What steps ensure reproducibility of Fasiglifam’s glucose-dependent insulin secretion in primary islet cultures?
- Methodological Answer : Standardize islet isolation protocols (e.g., collagenase digestion time, density gradient centrifugation). Use Krebs-Ringer bicarbonate buffer with 2.8 mM or 16.7 mM glucose to simulate normo- and hyperglycemia. Report insulin secretion as a percentage of total content and normalize to protein concentration (Bradford assay) .
Q. How can conflicting results on Fasiglifam’s hepatotoxicity risk be resolved in translational studies?
- Methodological Answer : Perform species-specific toxicity profiling using primary human hepatocytes vs. rodent models. Monitor ALT/AST levels and mitochondrial membrane potential (JC-1 staining) after 72-hour exposure. Cross-validate with transcriptomic analysis (RNA-seq) to identify pathways like oxidative stress or bile acid dysregulation .
Q. Tables of Key Data
Parameter | Fasiglifam Value | Comparative Agent (GW9508) | Reference |
---|---|---|---|
GPR40 EC50 (CHO cells) | 14 nM | 7.32 pEC50 | |
Plasma Half-Life (Rat) | 6.8 ± 1.2 h | 2.3 ± 0.5 h | |
Renal Clearance (CrCl 80 mL/min) | 0.32 L/h | Not reported |
Eigenschaften
IUPAC Name |
2-[(3S)-6-[[3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C29H32O7S.H2O/c2*1-19-12-25(34-10-5-11-37(3,32)33)13-20(2)29(19)22-7-4-6-21(14-22)17-35-24-8-9-26-23(15-28(30)31)18-36-27(26)16-24;/h2*4,6-9,12-14,16,23H,5,10-11,15,17-18H2,1-3H3,(H,30,31);1H2/t2*23-;/m11./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXYMYYDAVXPIK-IWKNALKQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)C(CO4)CC(=O)O)C)OCCCS(=O)(=O)C.CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)C(CO4)CC(=O)O)C)OCCCS(=O)(=O)C.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)[C@@H](CO4)CC(=O)O)C)OCCCS(=O)(=O)C.CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)[C@@H](CO4)CC(=O)O)C)OCCCS(=O)(=O)C.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H66O15S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80160191 | |
Record name | Fasiglifam hemihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80160191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1067.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374598-80-7 | |
Record name | Fasiglifam hemihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374598807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fasiglifam hemihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80160191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FASIGLIFAM HEMIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LDT91CH8A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.